Methyl 3-(5-oxopyrrolidin-2-yl)propanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-oxopyrrolidin-2-yl)propanoate typically involves the esterification of pyrrolidine-2-carboxylic acid with methanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. A common method involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to promote the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The keto group at the 5-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Different ester derivatives or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(5-oxopyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a purinoceptor antagonist, which means it can bind to and inhibit the activity of purinoceptors, a class of receptors involved in various physiological processes . This interaction can modulate cellular signaling pathways and affect biological functions.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinecarboxylic acid-5-oxo-, ethyl ester: This compound is similar in structure but has an ethyl ester group instead of a methyl ester group.
5-Oxo-2-pyrrolidinepropanoic acid ethyl ester: Another similar compound with an ethyl ester group.
Uniqueness
Methyl 3-(5-oxopyrrolidin-2-yl)propanoate is unique due to its specific ester group and the presence of a keto group at the 5-position
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 3-(5-oxopyrrolidin-2-yl)propanoate |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)5-3-6-2-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
ZWKJBVNSPMQOLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCC(=O)N1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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